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Compound of Interest

Compound Name: 3-Hydroxy-3-methylbutanenitrile

Cat. No.: B077339 Get Quote

A technical guide for researchers, scientists, and drug development professionals providing a

cross-validation of experimental data for 3-Hydroxy-3-methylbutanenitrile against key

alternatives. This document summarizes physicochemical properties, spectroscopic data, and

safety information, and includes detailed experimental protocols and workflow visualizations.

Introduction
3-Hydroxy-3-methylbutanenitrile is a valuable building block in organic synthesis, featuring

both a hydroxyl and a nitrile functional group. This unique structure allows for diverse chemical

transformations, making it a precursor for various pharmaceuticals and specialty chemicals.

This guide provides a comparative analysis of 3-Hydroxy-3-methylbutanenitrile and its

structural isomers and a common synthetic precursor, acetone cyanohydrin. The objective is to

offer researchers a comprehensive dataset to inform their selection of the most suitable

building block for their specific synthetic needs.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxy-3-methylbutanenitrile and its

alternatives is presented below. Acetone cyanohydrin is a common and commercially

significant alternative, while 3-Hydroxy-2-methylbutanenitrile and 2-Hydroxy-2-

methylbutanenitrile are structural isomers offering different steric and electronic properties.
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Property
3-Hydroxy-3-
methylbutanen
itrile

Acetone
Cyanohydrin

3-Hydroxy-2-
methylbutanen
itrile

2-Hydroxy-2-
methylbutanen
itrile

CAS Number 13635-04-6[1] 75-86-5 38046-46-7[2] 4111-08-4[3]

Molecular

Formula
C₅H₉NO[1] C₄H₇NO C₅H₉NO[2] C₅H₉NO[3]

Molecular Weight

( g/mol )
99.13[1] 85.11 99.13[2] 99.13

Boiling Point (°C)
114-116 (at 30

mmHg)[4]
95 (decomposes) Not available Not available

Density (g/mL)
0.959 (at 20°C)

[4]
0.932 (at 25°C) Not available Not available

Refractive Index

(n20/D)
1.430[4] 1.399 Not available Not available

Flash Point (°C) 97[4] 74 Not available Not available

Storage

Temperature
2-8°C[4] Refrigerator 2-8°C Refrigerator[3]

Spectroscopic Data
The following tables summarize the key spectroscopic features of 3-Hydroxy-3-
methylbutanenitrile and its alternatives. This data is crucial for reaction monitoring and

product characterization.

¹H NMR Spectroscopy
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Compound Chemical Shift (ppm) and Multiplicity

3-Hydroxy-3-methylbutanenitrile
(Predicted) 2.49 (s, 2H, -CH₂-CN), 1.33 (s, 6H, -

C(CH₃)₂-), OH proton is variable.

Acetone Cyanohydrin
(CDCl₃, 300 MHz) 1.55 (s, 6H, -C(CH₃)₂-), OH

proton is variable.[2]

3-Hydroxy-2-methylbutanenitrile
(Predicted) 4.0-4.2 (m, 1H, -CH-OH), 2.7-2.9 (m,

1H, -CH-CN), 1.2-1.4 (m, 6H, -CH₃).

2-Hydroxy-2-methylbutanenitrile
(Predicted) 1.7-1.9 (q, 2H, -CH₂-), 1.5 (s, 3H, -

C(OH)(CH₃)-), 1.0 (t, 3H, -CH₃).

¹³C NMR Spectroscopy
Compound Chemical Shift (ppm)

3-Hydroxy-3-methylbutanenitrile
(Predicted) 122 (-CN), 70 (-C(OH)-), 30 (-CH₂-),

28 (-CH₃).

Acetone Cyanohydrin
(Predicted, D₂O) 124.2 (-CN), 72.9 (-C(OH)-),

27.5 (-CH₃).[2]

3-Hydroxy-2-methylbutanenitrile
(Predicted) 120 (-CN), 75 (-CH-OH), 40 (-CH-

CN), 20-25 (-CH₃).

2-Hydroxy-2-methylbutanenitrile
(Predicted) 123 (-CN), 72 (-C(OH)-), 35 (-CH₂-),

25 (-C(OH)(CH₃)-), 8 (-CH₂CH₃).

Infrared (IR) Spectroscopy
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Compound Key Peaks (cm⁻¹)

3-Hydroxy-3-methylbutanenitrile

~3400 (O-H stretch, broad), ~2980 (C-H

stretch), ~2250 (C≡N stretch), ~1170 (C-O

stretch).

Acetone Cyanohydrin

~3400 (O-H stretch, broad), ~2990 (C-H

stretch), ~2250 (C≡N stretch, weak), ~1370,

~1460 (C-H bend).

3-Hydroxy-2-methylbutanenitrile
~3400 (O-H stretch, broad), ~2970 (C-H

stretch), ~2245 (C≡N stretch).

2-Hydroxy-2-methylbutanenitrile

~3400 (O-H stretch, broad), ~2980 (C-H

stretch), ~2240 (C≡N stretch), ~1150 (C-O

stretch).

Mass Spectrometry (MS)
Compound Key Fragments (m/z)

3-Hydroxy-3-methylbutanenitrile 99 (M+), 84 (M-CH₃), 58, 43.

Acetone Cyanohydrin 85 (M+), 70 (M-CH₃), 59, 43.

3-Hydroxy-2-methylbutanenitrile 99 (M+), 84 (M-CH₃), 56, 43.

2-Hydroxy-2-methylbutanenitrile 99 (M+), 70 (M-C₂H₅), 59, 43.

Safety and Handling
All hydroxynitriles are toxic and should be handled with extreme care in a well-ventilated fume

hood, wearing appropriate personal protective equipment (PPE), including gloves and safety

goggles. They can be harmful if swallowed, inhaled, or absorbed through the skin.
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Compound GHS Hazard Statements

3-Hydroxy-3-methylbutanenitrile
H302 (Harmful if swallowed), H332 (Harmful if

inhaled).[1]

Acetone Cyanohydrin

H300 (Fatal if swallowed), H310 (Fatal in

contact with skin), H330 (Fatal if inhaled), H410

(Very toxic to aquatic life with long-lasting

effects).

3-Hydroxy-2-methylbutanenitrile

H302 (Harmful if swallowed), H312 (Harmful in

contact with skin), H315 (Causes skin irritation),

H319 (Causes serious eye irritation), H332

(Harmful if inhaled), H335 (May cause

respiratory irritation).[2]

2-Hydroxy-2-methylbutanenitrile
Not extensively classified, but should be

handled as a toxic substance.

Experimental Protocols
Synthesis of 3-Hydroxy-3-methylbutanenitrile
This protocol is based on the ring-opening of an epoxide with a cyanide nucleophile.[5]

Materials:

Isobutylene oxide (1,2-epoxy-2-methylpropane)

Sodium cyanide (NaCN)

Water

Hydrochloric acid (HCl), dilute

Diethyl ether

Anhydrous magnesium sulfate

Procedure:
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Prepare an aqueous solution of sodium cyanide (e.g., 1.2 equivalents) and adjust the pH to

>7 (preferably between 9 and 12) using a suitable buffer or dropwise addition of a base.

Cool the cyanide solution in an ice bath.

Slowly add isobutylene oxide (1 equivalent) to the cooled cyanide solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

Once the reaction is complete, carefully acidify the mixture with dilute HCl to a neutral pH.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to yield crude 3-Hydroxy-3-
methylbutanenitrile.

Purify the product by vacuum distillation.

Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized

3-Hydroxy-3-methylbutanenitrile.
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Synthesis and Characterization Workflow

Signaling Pathways and Logical Relationships
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The reactivity of hydroxynitriles is central to their utility in synthesis. The following diagram

illustrates the key transformations of a generic hydroxynitrile, showcasing the synthetic

pathways accessible from this class of compounds.

Nitrile Group Transformations Hydroxyl Group Transformations

Hydroxynitrile
(R-CH(OH)-CN)

Carboxylic Acid
(R-CH(OH)-COOH)

Acid/Base
Hydrolysis

Primary Amine
(R-CH(OH)-CH2NH2)

Reduction
(e.g., LiAlH4, H2/catalyst)

Aldehyde
(R-CH(OH)-CHO)

Reduction
(e.g., DIBAL-H)

Ester
(R-CH(OAc)-CN)

Acylation

Ether
(R-CH(OR')-CN)

Alkylation

Alkene
(R-CH=CH-CN)

Dehydration

Click to download full resolution via product page

Reactivity Pathways of Hydroxynitriles

Conclusion
3-Hydroxy-3-methylbutanenitrile and its alternatives are versatile reagents in organic

synthesis. The choice between them depends on the desired substitution pattern, reactivity,

and safety considerations. Acetone cyanohydrin is a readily available and highly reactive

precursor, but its extreme toxicity requires stringent handling protocols. The structural isomers

of 3-Hydroxy-3-methylbutanenitrile offer different steric environments around the reactive

centers, which can be exploited to achieve specific stereochemical outcomes. The data and

protocols presented in this guide are intended to assist researchers in making an informed

decision for their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b077339#cross-validation-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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